

# Tenalisib structure solid forms isoquinolinones

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## Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

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## Tenalisib (RP6530) at a Glance

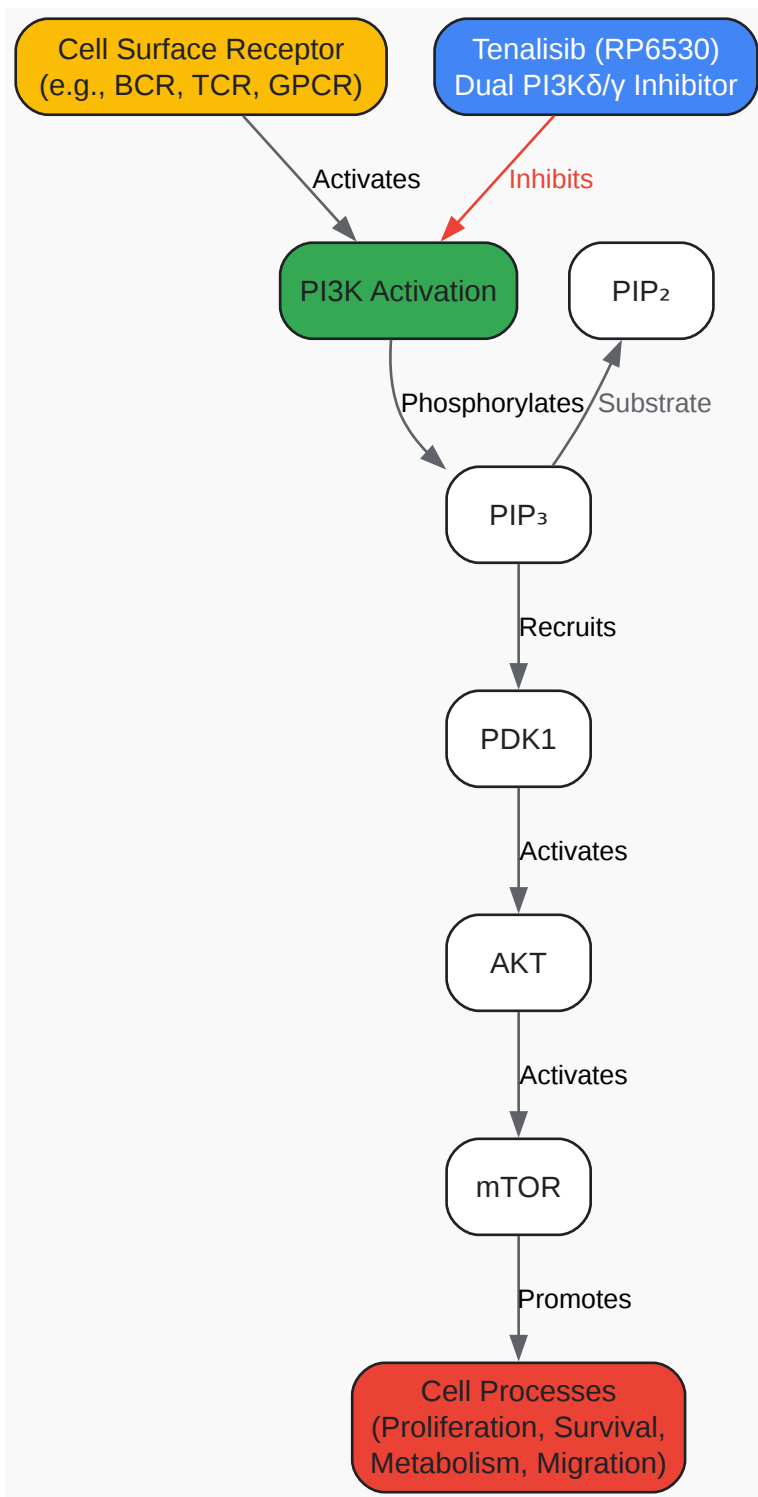
The table below summarizes the core identity and available structural data for **Tenalisib** [1].

| Property                    | Description   |
|-----------------------------|---|
| Generic Name                | Tenalisib [1]   |
| Code Name                   | RP6530 [2] [3]  |
| IUPAC Name                  | 3-(3-fluorophenyl)-2-[(1S)-1-[(9H-purin-6-yl)amino]propyl]-4H-chromen-4-one [1]   |
| Chemical Formula            | C <sub>23</sub> H <sub>18</sub> FN <sub>5</sub> O <sub>2</sub> [1]  |
| Molecular Weight            | 415.43 g/mol [1]  |
| Chemical Structure          | A chromen-4-one (benzopyran-4-one) core, substituted with a 3-fluorophenyl group and an (S)-configured side chain containing a purine moiety [1].                                 |
| Related to Isoquinolinones? | No. Tenalisib is based on a <b>chromen-4-one</b> scaffold. While both are nitrogen-containing heterocycles, chromen-4-ones and isoquinolinones are distinct chemical classes [1]. |

| Property                  | Description                                 |
|---------------------------|---|
| Available Solid Form Data | Not disclosed in the identified literature. |

## Mechanism of Action and Signaling Pathway

**Tenalisib** is a novel, orally available, dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms [2] [3]. These isoforms are predominantly expressed in cells of hematopoietic origin. The following diagram illustrates the PI3K signaling pathway and the specific point of **Tenalisib**'s action.



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**Tenalisib** inhibits the PI3K $\delta$  and  $\gamma$  isoforms, blocking the downstream oncogenic signaling cascade.

## Key Preclinical and Clinical Findings

The tables below summarize the selectivity, efficacy, and safety data from preclinical and clinical studies.

**Table 1: In Vitro Isoform Selectivity Profile of Tenalisib** [4] [3] This table demonstrates its dual  $\delta/\gamma$  inhibitory nature and selectivity over the  $\alpha$  and  $\beta$  isoforms.

| PI3K Isoform  | IC <sub>50</sub> / Potency                 | Primary Expression                     |
|---------------|--|--|
| PI3K $\delta$ | Nanomolar range                            | Hematopoietic cells (B-cells, T-cells) |
| PI3K $\gamma$ | Nanomolar range                            | Hematopoietic cells (Myeloid cells)    |
| PI3K $\alpha$ | Several-fold selective over $\alpha/\beta$ | Ubiquitous                             |
| PI3K $\beta$  | Several-fold selective over $\alpha/\beta$ | Ubiquitous                             |

**Table 2: Clinical Efficacy in Relapsed/Refractory T-Cell Lymphoma (Phase I/Ib Study)** [3]

| Parameter                         | Result   |
|-----------------------------------|--|
| Patient Population                | Relapsed/Refractory PTCL and CTCL (n=35 evaluable)             |
| Recommended Dose                  | 800 mg, twice daily (fasting)                                  |
| Overall Response Rate (ORR)       | 45.7%  |
| Complete Response (CR)            | 3 patients   |
| Partial Response (PR)             | 13 patients  |
| Median Duration of Response (DoR) | 4.9 months   |
| Key Pharmacodynamic Effect        | Marked downregulation of pAKT, CD30, IL-31, and IL-32 $\alpha$ |

**Table 3: Most Frequently Reported Treatment-Emergent Adverse Events (TEAEs)** [3]

| Adverse Event          | All-Grade Incidence | Grade $\geq 3$ Incidence |
|------------------------|---------------------|--------------------------|
| Fatigue                | 45%                 | Not specified            |
| Transaminase Elevation | 33%                 | 21%                      |
| Pyrexia                | 37%                 | Not specified            |
| Diarrhea               | Frequently reported | Limited events           |
| Nausea / Vomiting      | Frequently reported | Not specified            |

## Research Gaps and Future Directions

Based on the current data, here are potential areas for further investigation:

- **Solid Form Development:** A primary research gap is the public disclosure of **Tenalisib**'s solid-state chemistry. Future work could focus on the synthesis and characterization of its pharmaceutically acceptable salts, cocrystals, and polymorphs to optimize physicochemical properties.
- **Combination Therapies:** Given its acceptable safety profile and mechanism of action, **Tenalisib** is a strong candidate for combination regimens. A phase I/II study combining **Tenalisib** with romidepsin (a histone deacetylase inhibitor) is already ongoing [3].
- **Expanding Indications:** While current data is promising in hematologic malignancies, its role in solid tumors and other immune-mediated diseases could be further explored.

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## References

1. Tenalisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. A First-in-human Study of Tenalisib (RP6530), a Dual PI3K ... [pubmed.ncbi.nlm.nih.gov]
3. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta/\gamma$  ... [pmc.ncbi.nlm.nih.gov]

#### 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]

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